Cyclohexanone S-(4-chlorophenyl)thioxime
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Overview
Description
Cyclohexanone S-(4-chlorophenyl)thioxime is an organic compound that belongs to the class of thiooximes It is characterized by the presence of a cyclohexanone moiety linked to a 4-chlorophenyl group through a thioxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone S-(4-chlorophenyl)thioxime typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the thioxime linkage. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone S-(4-chlorophenyl)thioxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone S-(4-nitrophenyl)thioxime
- 2,2,2-Trifluoro-1-phenylethanone S-(4-chlorophenyl)thioxime
Uniqueness
Cyclohexanone S-(4-chlorophenyl)thioxime is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
61501-02-8 |
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Molecular Formula |
C12H14ClNS |
Molecular Weight |
239.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanylcyclohexanimine |
InChI |
InChI=1S/C12H14ClNS/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2 |
InChI Key |
RCWBQLYSJAXNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NSC2=CC=C(C=C2)Cl)CC1 |
Origin of Product |
United States |
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